molecular formula C18H19N5OS B14440149 Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio- CAS No. 73953-55-6

Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-

Cat. No.: B14440149
CAS No.: 73953-55-6
M. Wt: 353.4 g/mol
InChI Key: GRDLOPJJQDQIEQ-UHFFFAOYSA-N
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Description

“Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, which includes antipyrine and pyridine moieties, suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” typically involves the reaction of 4-antipyrinyl isocyanate with 2-(5-methylpyridyl)thiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound might involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration would be crucial to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

“Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogenated reagents, organometallic compounds; often conducted under reflux conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The antipyrine and pyridine moieties may facilitate binding to active sites, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Urea derivatives: Compounds like thiourea, N,N’-dimethylurea, and phenylurea share structural similarities and are used in various applications.

    Antipyrine derivatives: Compounds such as aminopyrine and dipyrone are known for their analgesic and anti-inflammatory properties.

    Pyridine derivatives: Compounds like nicotinamide and pyridoxine are essential in biological systems and have diverse pharmacological activities.

Uniqueness

“Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” stands out due to its unique combination of antipyrine and pyridine moieties, which may confer distinct biological and chemical properties not observed in other similar compounds.

Properties

CAS No.

73953-55-6

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(5-methylpyridin-2-yl)thiourea

InChI

InChI=1S/C18H19N5OS/c1-12-9-10-15(19-11-12)20-18(25)21-16-13(2)22(3)23(17(16)24)14-7-5-4-6-8-14/h4-11H,1-3H3,(H2,19,20,21,25)

InChI Key

GRDLOPJJQDQIEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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